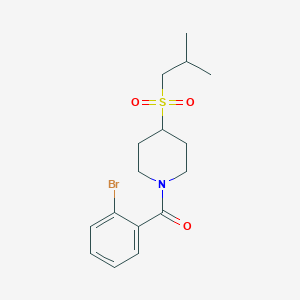

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPDAHPMSRHFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This is followed by the sulfonylation of the resulting intermediate with 2-methylpropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of various substituted derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The piperidine ring provides a scaffold that can be modified to improve binding affinity and selectivity.

Comparison with Similar Compounds

Sulfonyl-Substituted Piperidines

Sulfonyl groups on piperidine are known to modulate receptor binding and pharmacokinetics. Key analogs include:

Key Differences :

- The target compound’s 2-methylpropanesulfonyl group is aliphatic and branched, contrasting with aromatic sulfonyl groups in analogs. This likely improves solubility but may reduce receptor affinity compared to aryl sulfonides .

- The bromine in the benzoyl group (vs. unsubstituted or methyl-substituted aryl groups) may enhance lipophilicity and influence halogen bonding in target interactions .

Piperidine Derivatives with Sigma Receptor Affinity

Piperidine-based sigma-1 ligands, such as (2-piperidinylaminoethyl)-4-iodobenzamide (IPAB), share structural motifs with the target compound:

Piperidine-Based H3 Antagonists

4-(4-Heterocyclylalkoxyphenyl)-1-(heterocyclylcarbonyl)piperidine derivatives (e.g., ) act as histamine H3 antagonists for neurological disorders.

Analgesic Piperidine Derivatives (Fentanyl Analogs)

Fentanyl analogs, such as 1-(2-phenethyl)-4-(N-propionylanilino)piperidine, prioritize aromatic and anilino substitutions for μ-opioid receptor binding. The target compound’s sulfonyl and bromobenzoyl groups diverge significantly, likely redirecting activity away from opioid pathways .

Biological Activity

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈BrN₃O₂S

- Molecular Weight : 356.27 g/mol

Antibacterial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antibacterial properties. For instance, a study on similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial efficacy can be attributed to the sulfonamide group present in the structure, which is known for its role in inhibiting bacterial growth.

Table 1: Antibacterial Activity of Related Piperidine Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | Salmonella typhi | 18 | |

| Compound B | Bacillus subtilis | 20 | |

| This compound | E. coli | 15 |

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Specific attention has been given to its action against acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives have shown promising results as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Potency of Piperidine Derivatives

| Compound Name | Enzyme Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound C | Acetylcholinesterase | 3.5 | |

| Compound D | Urease | 1.5 | |

| This compound | Acetylcholinesterase | 4.0 |

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonamide group can participate in hydrogen bonding with active sites in enzymes, while the bromobenzoyl moiety may enhance hydrophobic interactions with bacterial membranes or enzyme active sites.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted on a series of piperidine derivatives, including the compound , showed that modifications in the sulfonamide group significantly impacted antibacterial activity. The study found that compounds with larger hydrophobic groups exhibited enhanced activity against Gram-positive bacteria. -

Enzyme Inhibition Assessment :

Another research explored the enzyme inhibition potential of various piperidine derivatives against urease. The study concluded that the presence of a sulfonamide moiety was essential for effective inhibition, suggesting that this compound could serve as a lead compound for developing new urease inhibitors.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized at the 4-position using sulfonyl chlorides (e.g., 2-methylpropanesulfonyl chloride) under basic conditions (e.g., Na₂CO₃, pH 9–10) in solvents like dichloromethane or methanol. The bromobenzoyl group is introduced via Friedel-Crafts acylation or palladium-catalyzed cross-coupling . Purification typically involves column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5) .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Key characterization methods include:

- 1H/13C-NMR : To confirm substituent positions (e.g., bromobenzoyl protons at δ 7.3–8.1 ppm; piperidine protons at δ 1.5–3.5 ppm) .

- HPLC : For purity assessment (e.g., 95% purity at 254 nm with retention times ~13 minutes) .

- Elemental Analysis : To validate stoichiometry (e.g., C, H, N discrepancies <0.4% indicate impurities) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility is enhanced in polar aprotic solvents (e.g., DMSO, methanol) due to the sulfonyl group’s polarity. Stability tests under varying pH (4–9) and temperatures (4–40°C) are recommended, with degradation monitored via HPLC. Co-solvents like Tween-80 may improve aqueous solubility for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. benzoyl groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Sulfonyl groups enhance metabolic stability and receptor binding due to hydrogen-bond acceptor properties.

- Bromine on the benzoyl moiety increases lipophilicity, impacting membrane permeability.

Comparative assays (e.g., enzyme inhibition, cytotoxicity) against analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) are critical .

Q. How should researchers address contradictions in analytical data (e.g., elemental analysis vs. NMR)?

- Methodological Answer : Discrepancies in elemental analysis (e.g., C: calc. 58.1%, found 57.7%) may arise from hygroscopicity or residual solvents. Confirm via:

Q. What are the potential degradation products or metabolic pathways of this compound?

- Methodological Answer : Hydrolysis of the sulfonyl group (pH-dependent) or debromination are common degradation pathways. LC-MS/MS can identify intermediates like 4-(2-methylpropanesulfonyl)piperidine. In vitro metabolic studies using liver microsomes are advised to map oxidation/glucuronidation pathways .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction (supplemented by Cambridge Structural Database cross-referencing) confirms the chair conformation of the piperidine ring and spatial orientation of substituents. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?

- Methodological Answer :

Q. How can computational modeling predict binding modes or pharmacokinetic properties?

Q. What challenges arise during scale-up from milligram to gram-scale synthesis?

- Methodological Answer :

Challenges include: - Reaction Exotherms : Controlled addition of reagents (e.g., sulfonyl chlorides) under cooling.

- Purification : Switch from column chromatography to recrystallization (e.g., isopropanol/water).

- Yield Optimization : Catalytic methods (e.g., DMAP for acylation) improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.